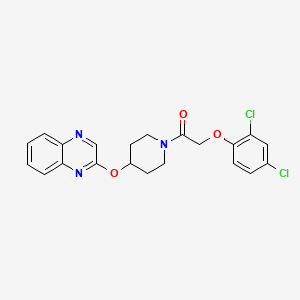

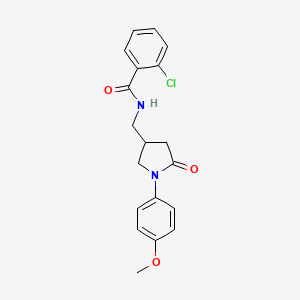

2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, also known as quinpirole, is a chemical compound that belongs to the class of dopamine receptor agonists. It is widely used in scientific research to study the mechanism of action and physiological effects of dopamine receptors.

Scientific Research Applications

Catalytic Behavior and Ethylene Reactivity

A study on the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines showcased their catalytic behavior toward ethylene reactivity. The synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, when coordinated with iron(II) and cobalt(II) dichloride, formed complexes that exhibited good to moderate catalytic activities for ethylene oligomerization and polymerization. This demonstrates the compound's potential application in catalysis and material science, particularly in the context of ethylene processing (Sun et al., 2007).

Antimicrobial Activity

Research on the antimicrobial activity of new quinoxaline derivatives, incorporating structures related to 2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, highlighted their potential in combating microbial infections. These studies aim to optimize antimicrobial efficacy by modifying the quinoxaline nucleus, suggesting applications in developing novel antimicrobial agents (Singh et al., 2010).

Fluorescent Properties for Sensing and Imaging

The synthesis and investigation of fluorescent properties of 1,4-dioxino[2,3-b]quinoxaline derivatives, including reactions related to this compound, have been conducted. These studies explore the compounds' potential use in fluorescent sensing and imaging applications, offering tools for biological and chemical analysis (Phadke & Rangnekar, 1989).

Anti-Cancer Potential

Investigations into the anti-cancer potential of quinoxaline derivatives, including structural analogs of this compound, have shown promising results. These compounds exhibited significant antiproliferative activity against cancer cells, acting through mechanisms such as DNA intercalation and topoisomerase II inhibition, suggesting their potential use in cancer therapy (Via et al., 2008).

Hypoxic-Cytotoxic Agents

Research on 2-quinoxalinecarbonitrile 1,4-di-N-oxides, related to the structural framework of this compound, introduced new derivatives with potential as hypoxic-cytotoxic agents. These compounds, particularly those with piperazine and aniline derivatives, demonstrated potent and selective activities under hypoxic conditions, indicating their applicability in targeting hypoxic tumor environments (Ortega et al., 2000).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O3/c22-14-5-6-19(16(23)11-14)28-13-21(27)26-9-7-15(8-10-26)29-20-12-24-17-3-1-2-4-18(17)25-20/h1-6,11-12,15H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJCOXNZAYICIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)

![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)

![6-Benzyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2752239.png)

![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)

![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)

![Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2752246.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride](/img/structure/B2752248.png)